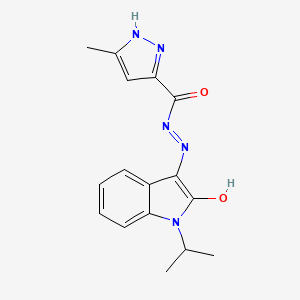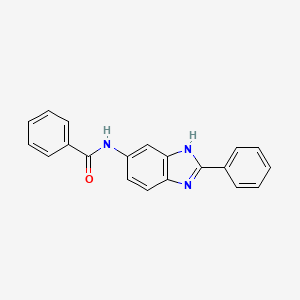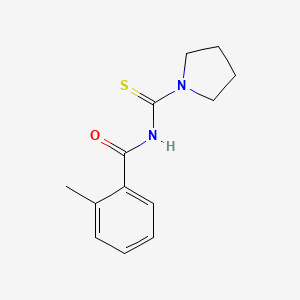![molecular formula C15H14N2O3S B5797079 N-[2-(methylthio)phenyl]-2-(2-nitrophenyl)acetamide](/img/structure/B5797079.png)
N-[2-(methylthio)phenyl]-2-(2-nitrophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(methylthio)phenyl]-2-(2-nitrophenyl)acetamide, also known as MPTAA, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a member of the acetanilide family of compounds, which are widely used in the pharmaceutical industry as analgesics and antipyretics. In
Applications De Recherche Scientifique
N-[2-(methylthio)phenyl]-2-(2-nitrophenyl)acetamide has been studied for its potential applications in a variety of scientific research fields, including cancer research, neuroscience, and drug discovery. In cancer research, this compound has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer cells. In neuroscience, this compound has been studied for its potential use as a tool to study the function of ion channels in neurons. In drug discovery, this compound has been used as a lead compound to develop new drugs with improved efficacy and fewer side effects.
Mécanisme D'action
The mechanism of action of N-[2-(methylthio)phenyl]-2-(2-nitrophenyl)acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and ion channels in cells. Specifically, this compound has been shown to inhibit the activity of the enzyme thioredoxin reductase, which is involved in redox signaling pathways in cells. This compound has also been shown to modulate the activity of certain ion channels, including the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in pain sensation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in cells and animals. In addition to its anticancer activity, this compound has been shown to have anti-inflammatory and analgesic effects in animal models. This compound has also been shown to modulate the activity of certain neurotransmitters in the brain, including dopamine and serotonin.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-[2-(methylthio)phenyl]-2-(2-nitrophenyl)acetamide in lab experiments is its high purity and well-defined chemical structure, which allows for accurate dosing and reproducible results. Additionally, this compound has been extensively studied and characterized, making it a well-established tool for scientific research. However, one limitation of using this compound in lab experiments is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are several potential future directions for research on N-[2-(methylthio)phenyl]-2-(2-nitrophenyl)acetamide. One area of interest is the development of new drugs based on the structure of this compound, with improved efficacy and fewer side effects. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in cancer research, neuroscience, and drug discovery. Finally, more research is needed to determine the safety and toxicity of this compound in humans, which will be necessary for its eventual clinical use.
Méthodes De Synthèse
The synthesis of N-[2-(methylthio)phenyl]-2-(2-nitrophenyl)acetamide involves the reaction of 2-nitrobenzoyl chloride with 2-mercaptotoluene in the presence of a base such as sodium hydroxide. The resulting intermediate is then reacted with acetic anhydride to yield the final product, this compound. The yield of this reaction is typically high, and the purity of the product can be easily confirmed using standard analytical techniques such as NMR spectroscopy.
Propriétés
IUPAC Name |
N-(2-methylsulfanylphenyl)-2-(2-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S/c1-21-14-9-5-3-7-12(14)16-15(18)10-11-6-2-4-8-13(11)17(19)20/h2-9H,10H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKVLYHXVTARQMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)CC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
5.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24798253 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(3,4-dichlorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5797004.png)
![ethyl 2-{[(phenylthio)acetyl]amino}benzoate](/img/structure/B5797007.png)
![N-[4-(aminosulfonyl)phenyl]-2-methyl-3-phenylacrylamide](/img/structure/B5797009.png)


![2-(4-chlorophenoxy)-N'-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-2-methylpropanohydrazide](/img/structure/B5797029.png)

![2-[(3-methylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5797035.png)

![4-[(4-methoxyphenoxy)methyl]-5-methyl-2-furoic acid](/img/structure/B5797045.png)

![3-bromo-4-[(3-fluorobenzyl)oxy]benzaldehyde](/img/structure/B5797062.png)

